molecular formula C15H24O6 B14368383 Diethyl 3,9-dioxoundecanedioate CAS No. 91743-83-8

Diethyl 3,9-dioxoundecanedioate

Cat. No.: B14368383
CAS No.: 91743-83-8
M. Wt: 300.35 g/mol
InChI Key: URRSDGPHLLCILE-UHFFFAOYSA-N
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Description

Diethyl 3,9-dioxoundecanedioate is a spirocyclic diester characterized by its 11-membered ring structure with two ethyl ester groups at the 3 and 9 positions. These compounds exhibit unique spirocyclic architectures that confer reduced polymerization shrinkage and enhanced monomer reactivity, making them valuable in dental resin formulations and polymer chemistry .

Properties

CAS No.

91743-83-8

Molecular Formula

C15H24O6

Molecular Weight

300.35 g/mol

IUPAC Name

diethyl 3,9-dioxoundecanedioate

InChI

InChI=1S/C15H24O6/c1-3-20-14(18)10-12(16)8-6-5-7-9-13(17)11-15(19)21-4-2/h3-11H2,1-2H3

InChI Key

URRSDGPHLLCILE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)CCCCCC(=O)CC(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3,9-dioxoundecanedioate typically involves the esterification of a dicarboxylic acid with ethanol. One common method includes the reaction of 3,9-dioxoundecanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Diethyl 3,9-dioxoundecanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 3,9-dioxoundecanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 3,9-dioxoundecanedioate involves its interaction with various molecular targets. In polymer chemistry, it acts as a monomer that undergoes polymerization to form long-chain polymers. In biological systems, its ester groups can be hydrolyzed to release active carboxylic acids, which can interact with cellular targets and pathways .

Comparison with Similar Compounds

The following analysis compares Diethyl 3,9-dioxoundecanedioate derivatives with structurally or functionally related compounds, including spirocyclic analogs, linear diesters, and phosphorus-containing variants.

Spirocyclic Compounds with Varied Substituents
Compound Name Molecular Formula CAS RN Key Features Applications
(3,9-Diethyl-1,5,7,11-tetraoxaspiro[5.5]undecane-3,9-diyl)dimethanol C₁₃H₂₄O₆ 65282-19-1 Contains hydroxyl groups for crosslinking; spirocyclic structure reduces shrinkage Dental resins, polymer modifiers
3,9-Dimethyl-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane 3,9-dioxide C₇H₁₄O₆P₂ 3001-98-7 Phosphorus-containing spirocycle; methyl substituents enhance thermal stability Flame retardants, specialty polymers
3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-dione C₅H₆Cl₂O₆P₂ Not provided Chlorine and phosphorus substituents; high reactivity for flame-retardant materials Flame-retardant additives

Key Findings :

  • Substituent Effects : Ethyl groups (as in ) improve flexibility and reduce polymerization shrinkage compared to methyl or chlorine substituents, which prioritize thermal stability or flame retardancy .
  • Functional Groups : Hydroxyl-containing spirocycles (e.g., ) enable covalent bonding in polymer matrices, whereas phosphorus analogs () enhance flame resistance but may compromise mechanical properties .
Linear Diesters vs. Spirocyclic Diesters
Compound Name Molecular Formula CAS RN Structure Type Boiling Point (°C) Key Applications
Diethyl dodecanedioate C₁₆H₃₀O₄ Not provided Linear diester ~300 (estimated) Plasticizers, lubricants
Diethyl succinate C₈H₁₄O₄ 123-25-1 Linear diester 216–217 Food flavoring, solvents
BAOM (spirocyclic derivative) Not provided Not provided Spirocyclic Not reported Dental resins, low-shrinkage polymers

Key Findings :

  • Volatility : Linear diesters (e.g., Diethyl succinate) exhibit higher volatility due to shorter carbon chains, whereas spirocyclic derivatives (e.g., BAOM) are less volatile and more thermally stable .
  • Polymer Behavior : Spirocyclic diesters reduce polymerization shrinkage by 20–30% in dental resins, a critical advantage over linear analogs, which lack volumetric expansion mechanisms .
Functional Group Variations
Compound Name Functional Groups Reactivity Profile
(3,9-Diethyl-spiro...)dimethanol () Hydroxyl, ester High crosslinking potential via hydroxyls
Diethyl succinate () Ester Hydrolysis-prone; limited polymer utility
3,9-Dichloro-spiro...dione () Chlorine, phosphorus Reactive in radical reactions; flame-retardant

Key Findings :

  • Hydroxyl groups in spirocyclic dimethanol derivatives () enhance compatibility with epoxy resins, enabling hybrid systems with improved mechanical properties .
  • Chlorine and phosphorus substituents () increase flame retardancy but may release toxic byproducts during decomposition .

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